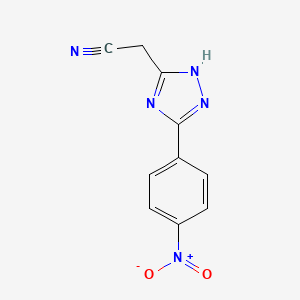
2-(5-(4-Nitrophenyl)-1H-1,2,4-triazol-3-yl)acetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-(4-Nitrophenyl)-1H-1,2,4-triazol-3-yl)acetonitrile is a chemical compound known for its unique structure and properties It contains a triazole ring, which is a five-membered ring consisting of two carbon atoms and three nitrogen atoms, and a nitrophenyl group, which is a benzene ring substituted with a nitro group
Métodos De Preparación
The synthesis of 2-(5-(4-Nitrophenyl)-1H-1,2,4-triazol-3-yl)acetonitrile typically involves the nitration of benzeneacetonitrile followed by the formation of the triazole ring. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid, which is cooled to 0°C. Benzeneacetonitrile is then added dropwise, maintaining the temperature below 10°C. After the reaction is complete, the mixture is poured into ice, and the product is filtered and recrystallized from ethanol to obtain the desired compound .
Análisis De Reacciones Químicas
2-(5-(4-Nitrophenyl)-1H-1,2,4-triazol-3-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The triazole ring can undergo nucleophilic substitution reactions, where nucleophiles replace one of the hydrogen atoms on the ring. Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines.
Aplicaciones Científicas De Investigación
2-(5-(4-Nitrophenyl)-1H-1,2,4-triazol-3-yl)acetonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(5-(4-Nitrophenyl)-1H-1,2,4-triazol-3-yl)acetonitrile involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, which may lead to the generation of reactive oxygen species. These reactive species can interact with cellular components, leading to various biological effects. The triazole ring can also interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects .
Comparación Con Compuestos Similares
2-(5-(4-Nitrophenyl)-1H-1,2,4-triazol-3-yl)acetonitrile can be compared with other similar compounds, such as:
4-Nitrophenylacetonitrile: This compound has a similar nitrophenyl group but lacks the triazole ring.
2-(4-Nitrophenyl)acetonitrile: Similar to the above but with different positioning of the nitro group.
4-Nitrobenzyl cyanide: Another related compound with a nitrophenyl group and a cyanide group. The uniqueness of this compound lies in the presence of both the nitrophenyl group and the triazole ring, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C10H7N5O2 |
|---|---|
Peso molecular |
229.19 g/mol |
Nombre IUPAC |
2-[3-(4-nitrophenyl)-1H-1,2,4-triazol-5-yl]acetonitrile |
InChI |
InChI=1S/C10H7N5O2/c11-6-5-9-12-10(14-13-9)7-1-3-8(4-2-7)15(16)17/h1-4H,5H2,(H,12,13,14) |
Clave InChI |
AVTWDZRGVQUVOP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NNC(=N2)CC#N)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


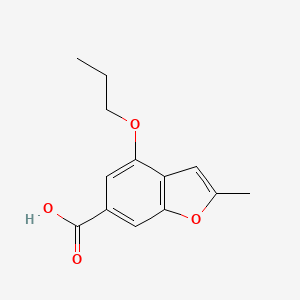
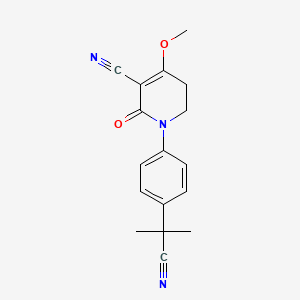

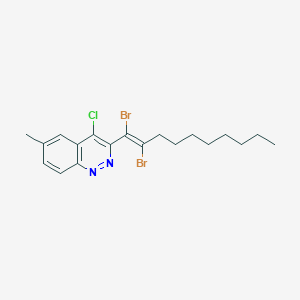

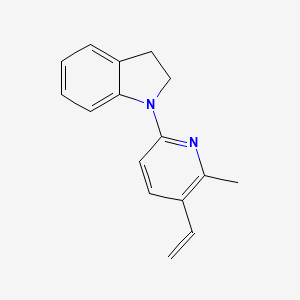



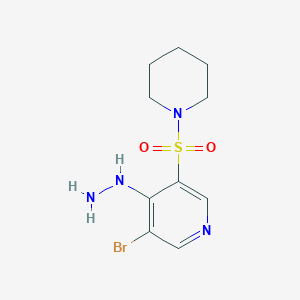
![2-(Thiophen-2-yl)-1H-benzo[d]imidazole-5-carboxylic acid hydrochloride](/img/structure/B11811309.png)
![(3R)-4-Methoxy-2,3-dihydrobenzo[b]furan-3-ylamine](/img/structure/B11811323.png)

![6-Chloro-2-(3,4-dimethoxyphenyl)oxazolo[5,4-b]pyridine](/img/structure/B11811336.png)
